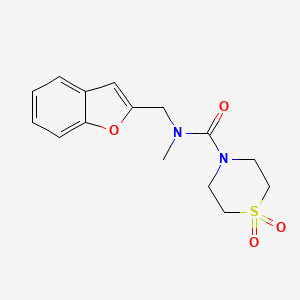![molecular formula C15H21NO6S B7448511 3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid](/img/structure/B7448511.png)
3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a methoxyethyl group, and an oxan-4-yl sulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The methoxyethyl group is introduced through an etherification reaction, while the oxan-4-yl sulfamoyl group is added via a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxyethyl and oxan-4-yl sulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and autoimmune disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid
- 2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid
Uniqueness
3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-[2-methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-21-10-7-16(13-5-8-22-9-6-13)23(19,20)14-4-2-3-12(11-14)15(17)18/h2-4,11,13H,5-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXHBKQPJUUTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCOCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonyl-5-methyl-3,6-dihydro-2H-pyridine](/img/structure/B7448432.png)
![Sodium;2-[[1-(4-cyanophenyl)-2-methylpropan-2-yl]carbamoyl]-1-propan-2-ylcyclopropane-1-carboxylate](/img/structure/B7448438.png)
![4-N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine](/img/structure/B7448449.png)


![4-(imidazo[1,2-a]pyridine-6-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B7448480.png)


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylpyridine-3-carboxamide](/img/structure/B7448493.png)
![5-[[[2-(3,5-Dimethylphenoxy)acetyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7448497.png)

![Methyl 3-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7448516.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B7448520.png)
![N-methyl-4-[2-(2-oxopiperidin-1-yl)acetyl]piperazine-1-sulfonamide](/img/structure/B7448534.png)
